molecular formula C13H10ClNO3 B6392054 4-(5-Chloro-2-methoxyphenyl)picolinic acid CAS No. 1261891-57-9

4-(5-Chloro-2-methoxyphenyl)picolinic acid

Cat. No.: B6392054
CAS No.: 1261891-57-9
M. Wt: 263.67 g/mol
InChI Key: XTRJXBCWUPICMM-UHFFFAOYSA-N
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Description

4-(5-Chloro-2-methoxyphenyl)picolinic acid is a chemical compound with the molecular formula C13H10ClNO3 and a molecular weight of 263.67 g/mol. It is a versatile compound that has gained significant attention in various scientific fields due to its unique structure and properties.

Preparation Methods

The synthesis of 4-(5-Chloro-2-methoxyphenyl)picolinic acid typically involves the reaction of 5-chloro-2-methoxybenzaldehyde with picolinic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-(5-Chloro-2-methoxyphenyl)picolinic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where the chlorine or methoxy groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(5-Chloro-2-methoxyphenyl)picolinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-(5-Chloro-2-methoxyphenyl)picolinic acid involves its interaction with specific molecular targets. It is known to bind to zinc finger proteins, altering their structure and function. This interaction can disrupt various biological processes, including viral replication and cell homeostasis . The compound’s ability to modulate these pathways makes it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

4-(5-Chloro-2-methoxyphenyl)picolinic acid can be compared with other similar compounds, such as:

    Picolinic acid: A natural compound with broad-spectrum antiviral abilities.

    Picloram: A herbicide with a similar structural skeleton.

    Halauxifen-methyl: A synthetic auxin herbicide.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-(5-chloro-2-methoxyphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c1-18-12-3-2-9(14)7-10(12)8-4-5-15-11(6-8)13(16)17/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRJXBCWUPICMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=CC(=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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